[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate
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Overview
Description
[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C15H11Cl2NO3 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0115986 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Thermodynamics
- A study on the solubility of 2-amino-4-chlorobenzoic acid in various solvents at different temperatures provides critical data for optimizing purification processes. The solubility was affected by temperature and solvent type, which is crucial for designing crystallization and extraction processes in pharmaceutical and chemical engineering applications (Xinbao Li et al., 2017).
Anti-inflammatory Activity
- Research into heterocyclic chemistry, focusing on the synthesis of compounds like 2-methyl 7-Chloro-1, 3-benzo-oxazine-4-one, reveals potential anti-inflammatory applications. These findings could lead to the development of new anti-inflammatory drugs, highlighting the pharmaceutical importance of chlorobenzoate derivatives (Osarumwense Peter Osarodion, 2020).
Optoelectronics and Nonlinear Optical Materials
- The synthesis and characterization of 2-Amino 4-methylpyridinium 3-chlorobenzoate demonstrate its potential as a material for optoelectronic device applications. Its properties, such as thermal and mechanical stability, optical transmittance, and phase matching ability, are particularly relevant for developing advanced optical devices (B. Babu et al., 2017).
Corrosion Inhibition
- A study on α-aminophosphonates, including compounds with chlorobenzoyl groups, showed high inhibition efficiency against mild steel corrosion in hydrochloric acid. This application is significant for industrial pickling processes, offering a way to protect metals from corrosion (N. Gupta et al., 2017).
Supramolecular Chemistry
- The formation of supramolecular structures through hydrogen bonding in organic acid-base salts, involving chlorobenzoic acids, underlines the importance of non-covalent interactions in designing molecular assemblies. These findings have implications for creating molecular complexes with specific properties and functions (N. C. Khalib et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-7-5-10(6-8-11)15(20)21-9-18-14(19)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDHMASOVXBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.